(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one
Description
(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that features a unique combination of a benzodioxole ring, a piperazine moiety, and a thiazolone core
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-4-3-5-16(2)21(15)25-8-10-26(11-9-25)23-24-22(27)20(30-23)13-17-6-7-18-19(12-17)29-14-28-18/h3-7,12-13H,8-11,14H2,1-2H3/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNXQQSGDFPFX-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NC(=O)C(=CC4=CC5=C(C=C4)OCO5)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the piperazine derivative: The piperazine moiety can be introduced by reacting 2,6-dimethylaniline with ethylene glycol.
Construction of the thiazolone core: This step involves the cyclization of a thioamide with an α-haloketone.
Final coupling: The final step is the coupling of the benzodioxole, piperazine, and thiazolone intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazolone ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thiazolone ring and formation of corresponding carboxylic acids or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that compounds similar to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : Evaluation of derivatives against various bacterial strains demonstrated effective inhibition comparable to established antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 22 |
| Target Compound | Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines:
- Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
Neuropharmacological Applications
Given its structural similarity to known psychoactive compounds, this compound is being investigated for potential neuropharmacological effects:
- Anxiolytic Effects : Initial screening suggests that this compound may exhibit anxiolytic properties in animal models.
- Antidepressant Activity : Studies are ongoing to evaluate its efficacy in models of depression.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of similar compounds:
- A study published in Molecules highlighted the synthesis of thiazolidine derivatives with significant antimicrobial activity against resistant strains .
- Another investigation focused on the structure–activity relationship (SAR) of benzodioxole derivatives revealed promising leads for further development .
Mechanism of Action
The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds with amino acid residues. The thiazolone core can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar compounds to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one include:
1,3-benzodioxole derivatives: These compounds share the benzodioxole ring and have been studied for their bioactivity.
Piperazine derivatives: Compounds with the piperazine moiety are known for their pharmacological properties, including antipsychotic and antihistamine effects.
Thiazolone derivatives: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in the combination of these three moieties, which can result in synergistic effects and enhanced bioactivity.
Biological Activity
The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a thiazolidinone derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazolidinone core fused with a benzodioxole moiety and a piperazine substituent. The presence of these functional groups is believed to contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors of key enzymes involved in metabolic pathways.
- Antioxidant Properties : The benzodioxole component may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of thiazolidinone derivatives. For instance:
- Case Study 1 : A derivative similar to the compound under discussion demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Case Study 2 : In vitro studies revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL .
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects:
- Case Study 3 : Research indicated that related compounds could reduce neuroinflammation in models of neurodegenerative diseases. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thiazolidinones typically includes:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Half-life | Approximately 6 hours |
| Toxicity | Low in preliminary studies |
Toxicological assessments have shown that the compound exhibits low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one?
- Methodology : Use a multi-step condensation approach. For example:
Synthesize the thiazol-4-one core via cyclization of thioglycolic acid with a substituted 2-aminobenzothiophene derivative under reflux in ethanol .
Introduce the benzodioxolylmethylidene moiety via Knoevenagel condensation with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalytic base (e.g., piperidine) .
Functionalize the piperazine ring by reacting with 2,6-dimethylphenyl isocyanate or a halogenated precursor under nucleophilic substitution conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., DMF/EtOH mixtures) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- Elemental Analysis (CHNS) : Confirm empirical formula alignment with theoretical values (e.g., using a Vario MICRO CHNS analyzer) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., benzodioxole protons at δ 5.9–6.1 ppm, piperazine methyl groups at δ 2.2–2.5 ppm) .
- FTIR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and gradient elution (e.g., ammonium acetate buffer/acetonitrile, pH 6.5) .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s biological activity?
- In Vitro Assays :
- Cytotoxicity Screening : Use human cancer cell lines (e.g., MCF-7, HEPG-2) cultured in RPMI-1640 medium with 5% FBS. Expose cells to serial dilutions (1–100 µM) for 48–72 hours, and quantify viability via SRB assay .
- Receptor Binding Studies : Employ radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT1A receptors) to evaluate affinity, with reference controls like SR141716 .
- Statistical Design : Apply randomized block designs with split-plot arrangements to account for variables like dose-response timing and cell line heterogeneity .
Q. How can contradictory data on this compound’s metabolic stability be resolved?
- Methodological Framework :
Theoretical Anchoring : Link results to pharmacokinetic models (e.g., CYP450-mediated oxidation) to hypothesize metabolic pathways .
In Silico Tools : Predict metabolic sites using software like ADMET Predictor or MetaSite, focusing on benzodioxole and piperazine moieties .
In Vitro Validation : Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .
- Data Reconciliation : Use ANOVA to identify batch effects or matrix interferences (e.g., DMSO solvent concentration ≤0.5%) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation Approaches :
- Salt Formation : React with HCl or maleic acid to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (e.g., 100–200 nm particles) prepared via solvent evaporation .
- Pharmacokinetic Profiling : Administer IV/PO doses in rodent models and measure plasma concentrations via LC-MS. Calculate AUC and bioavailability using non-compartmental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
